An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine
An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group (CF₃) is a particularly valued pharmacophore, known for its ability to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive technical overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine, a highly functionalized building block that embodies this design philosophy. Its substituted benzylamine scaffold offers a versatile platform for synthesizing complex molecular architectures. We will explore its core chemical properties, reactivity, spectral characteristics, and its pivotal role in the development of novel chemical entities.
Core Chemical Identity and Physicochemical Properties
3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine is a substituted aromatic amine. The benzene ring is heavily decorated with electron-withdrawing groups: a chlorine atom, a fluorine atom, and a trifluoromethyl group. These substituents profoundly influence the molecule's electronic properties and reactivity.
Caption: Chemical structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine.
The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 261763-07-9 | [4] |
| Molecular Formula | C₈H₆ClF₄N | [4][5] |
| Molecular Weight | 227.59 g/mol | [4][5] |
| Predicted Boiling Point | 201.4 ± 35.0 °C | [4] |
| Predicted Density | 1.430 ± 0.06 g/cm³ | [4] |
Spectral Analysis Profile
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The benzylic protons (-CH₂-) would appear as a singlet, shifted downfield by the adjacent aromatic ring and amine group. Two aromatic protons will be present in the aromatic region, appearing as distinct multiplets due to coupling with each other and the ¹⁹F atom. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected. A singlet for the trifluoromethyl (-CF₃) group and another signal for the single fluorine atom on the aromatic ring.[6][7] The chemical shifts of these signals provide definitive confirmation of the fluorine environments. For example, in related trifluoromethyl-substituted pyrimidines, the -CF₃ signal appears around -70 ppm.[6]
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The benzylic carbon (-CH₂) will be clearly identifiable. The aromatic region will display six signals, with their chemical shifts significantly influenced by the attached substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z 227.59. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Chemical Reactivity and Synthetic Profile
The reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine is dominated by its primary amine functionality and the highly substituted, electron-deficient aromatic ring.
Reactivity of the Amine Moiety
The lone pair of electrons on the nitrogen atom makes the primary amine group both basic and nucleophilic.
-
Basicity: It readily reacts with acids to form the corresponding benzylammonium salts.[8][9] This property is often utilized for purification or to improve the compound's solubility in aqueous media.
-
Nucleophilicity: As a potent nucleophile, it undergoes a variety of classical amine reactions:
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. The benzyl group can later be removed via hydrogenolysis if it is being used as a protecting group or a masked source of ammonia.[10]
-
Acylation: Reacts with acyl chlorides or anhydrides to form stable amide derivatives, a transformation analogous to the Schotten–Baumann reaction.[9][10]
-
Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine, which can be reduced in situ to yield more complex secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for building molecular diversity.[1][11]
-
Reactivity of the Aromatic Ring
The combined electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl substituents render the aromatic ring highly electron-deficient. This deactivates the ring towards traditional electrophilic aromatic substitution reactions (e.g., nitration, Friedel-Crafts). Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at an activated position.
Synthetic Pathways
Benzylamines are versatile intermediates that can be synthesized through several established methods.[11][12][13][14] The most common and industrially scalable approach for a compound like this involves the reductive amination of the corresponding aldehyde.
Caption: Generalized workflow for synthesis via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative method based on established procedures for benzylamine synthesis.[1][10]
-
Imine Formation: To a solution of 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the imine formation can be monitored by techniques such as TLC or GC-MS.
-
In-Situ Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise to control the exothermic reaction.
-
Workup: After the reduction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent (e.g., methanol) under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine.
Applications in Research and Development
The true value of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine lies in its application as a versatile chemical intermediate for constructing molecules with potential biological activity.[1]
-
Drug Discovery Scaffold: This compound is a prime candidate for building libraries of novel compounds for high-throughput screening.[1] Its amine handle allows for easy derivatization, enabling systematic Structure-Activity Relationship (SAR) studies.
-
Importance of the Trifluoromethyl Group: The -CF₃ group is a bioisostere for other groups and can dramatically improve a drug candidate's profile. Its high electronegativity and lipophilicity can enhance binding to biological targets, improve membrane permeability, and block metabolic degradation at the site of substitution, thereby increasing the drug's half-life.[1][2][3][15]
-
Target Areas: Analogs of this compound are frequently investigated in the development of kinase inhibitors for oncology, as well as agents targeting neurological disorders and inflammatory conditions.[1][16]
Safety and Handling
Based on safety data sheets for structurally similar substituted benzylamines, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine should be handled with care.
-
Hazards: It is expected to be corrosive and can cause severe skin burns and eye damage.[17][18][19] It may also be harmful if swallowed or in contact with skin.[17]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[18]
Conclusion
3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its unique combination of a reactive amine handle and a heavily functionalized, electron-deficient aromatic ring makes it an exceptionally valuable building block. The presence of the trifluoromethyl group, in particular, aligns it with contemporary drug design strategies aimed at enhancing pharmacokinetic and pharmacodynamic properties. Understanding its chemical properties, reactivity, and synthetic routes is essential for researchers aiming to leverage its potential in the creation of next-generation pharmaceuticals and agrochemicals.
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